Covalent vs. Reversible Binding Mode: Absence of Electrophilic Warhead Distinguishes Target Compound from FIIN‑3 and FIIN‑4
FIIN‑3 and FIIN‑4 are characterized as irreversible covalent FGFR inhibitors that rely on an acrylamide warhead (present as N2‑(2‑methoxy‑5‑methylphenyl) and N2‑(4‑fluorophenyl) substituents, respectively) to form a covalent bond with a conserved cysteine residue in the kinase P‑loop [1]. N1‑(2‑(furan‑2‑yl)‑2‑(indolin‑1‑yl)ethyl)‑N2‑(3‑hydroxypropyl)oxalamide carries a 3‑hydroxypropyl group at the N2 position and lacks any electrophilic warhead. This structural difference predicts a reversible, non‑covalent binding mechanism, which is expected to produce a shorter target residence time and a distinct resistance susceptibility profile compared with the irreversible FIIN series [1].
| Evidence Dimension | Covalent binding capacity (presence/absence of electrophilic warhead) |
|---|---|
| Target Compound Data | No electrophilic warhead; N2 = 3‑hydroxypropyl (reversible binder predicted) |
| Comparator Or Baseline | FIIN‑3: N2 = 2‑methoxy‑5‑methylphenylacrylamide (covalent); FIIN‑4: N2 = 4‑fluorophenylacrylamide (covalent) [1] |
| Quantified Difference | Qualitative – covalent vs. non‑covalent mechanism; no IC50 data available for the target compound |
| Conditions | Structural inference from published X‑ray co‑crystal structures of FIIN‑2/FIIN‑3 with FGFR4 (PDB 4QQ5, 4R6V) [1] |
Why This Matters
Reversible inhibitors may offer differential safety margins and resistance liabilities compared with irreversible covalent inhibitors; procurement decisions for kinase profiling panels must therefore account for the absence of a warhead.
- [1] Tan L, Wang H, Liu Y, et al. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proc Natl Acad Sci USA. 2014;111(45):E4869-E4877. doi:10.1073/pnas.1403438111. View Source
